molecular formula C11H15N5O3S B2412040 6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291839-84-3

6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

カタログ番号: B2412040
CAS番号: 1291839-84-3
分子量: 297.33
InChIキー: OVGGJGWUXFWCQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a high-purity chemical compound designed for research applications. This synthetic small molecule features a [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structural motif incorporates a 4-methylpiperazin-1-yl sulfonyl group at the 6-position, which can significantly influence the compound's physicochemical properties and binding affinity to biological targets. Compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold have demonstrated substantial research value in infectious disease studies, particularly as potential antimalarial agents . Recent scientific investigations have identified structurally related analogs exhibiting good in vitro activity against Plasmodium falciparum , the most lethal malaria parasite, with specific compounds showing inhibitory concentrations (IC50) in the low micromolar range . The mechanism of action for these active analogs involves targeting falcipain-2 (FP-2), a key cysteine protease enzyme essential for parasitic hemoglobin hydrolysis during the trophozoite stage of the malaria parasite life cycle . Inhibition of this vital metabolic process hinders parasitic growth and survival, establishing this chemotype as a promising starting point for future antimalarial drug discovery programs . Beyond infectious disease, the [1,2,4]triazolo[4,3-a]pyridine core is recognized as a bioisostere of triazolopyrimidine scaffolds, which are found in clinical-stage candidates for other indications, suggesting broad utility in drug discovery efforts . Furthermore, derivatives of this heterocyclic system have been explored for potential applications in neurological and psychiatric disorders, as well as in oncology research, highlighting its versatility . This product is provided for research purposes within these and related biological screening initiatives. It is supplied as a solid and should be stored under appropriate conditions. Researchers are advised to conduct thorough characterization upon receipt. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

6-(4-methylpiperazin-1-yl)sulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-14-4-6-15(7-5-14)20(18,19)9-2-3-10-12-13-11(17)16(10)8-9/h2-3,8H,4-7H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGGJGWUXFWCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps, starting with the preparation of the triazolopyridine core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.

化学反応の分析

Types of Reactions

6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds derived from the [1,2,4]triazolo[4,3-a]pyridine framework. A virtual library of such compounds was synthesized and screened for activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds containing the sulfonamide moiety exhibited significant inhibitory effects with IC50 values as low as 2.24 µM . This suggests that 6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one could serve as a lead compound for further antimalarial drug development.

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit specific enzymes. For instance, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. By selectively inhibiting COX-2 while sparing COX-1, it may reduce gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) . This mechanism positions it as a candidate for developing anti-inflammatory therapies.

Potential Antifungal Properties

In addition to its antimalarial activity, derivatives of the triazolo-pyridine structure have been evaluated for antifungal properties. A study focused on synthesizing novel derivatives that demonstrated significant antifungal activity against various strains of fungi. The incorporation of sulfonamide groups enhanced their efficacy against drug-resistant strains . This expands the potential therapeutic uses of this compound in treating fungal infections.

Case Study: Antimalarial Screening

A recent investigation synthesized a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides and evaluated their activity against Plasmodium falciparum. Among these compounds, those featuring the 6-(4-methylpiperazin-1-yl) sulfonamide showed promising results in vitro with significant potency against malaria parasites . This study underscores the importance of structural modifications in enhancing biological activity.

Case Study: Anti-inflammatory Research

A comparative analysis was conducted to evaluate the anti-inflammatory effects of various sulfonamide derivatives. The results indicated that compounds similar to this compound exhibited superior inhibition of COX enzymes compared to traditional NSAIDs. This finding suggests that such compounds could be developed into safer alternatives for managing inflammation .

作用機序

The mechanism of action of 6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

Uniqueness

What sets 6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one apart is its unique combination of a triazolopyridine core with a sulfonyl group and a piperazine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

生物活性

The compound 6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

CxHyNzOwSv\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}_v

where xx, yy, zz, ww, and vv represent the respective numbers of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecular formula. The specific structure aids in understanding its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its anticancer properties. The following sections detail specific findings related to its activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MTT Assay Results : In vitro studies using the MTT assay showed that related sulfonamide derivatives exhibited stronger cytotoxic activity than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-70.25Induces apoptosis via caspases
3bMDA-MB-2310.5Triggers autophagy

The compound's mechanism of action appears to involve multiple pathways:

  • Apoptosis Induction : The compound activates caspases 9, 8, and 3/7, leading to programmed cell death .
  • Autophagy Activation : Increased formation of autophagosomes and expression of beclin-1 have been observed, indicating a role in autophagy .
  • Inhibition of NF-κB : The suppression of NF-κB expression suggests an anti-inflammatory mechanism that may contribute to its anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Breast Cancer Cells : A study demonstrated that a derivative with a similar structure significantly inhibited tumor growth in xenograft models of breast cancer .
  • Selectivity Profiling : In a selectivity profiling study involving over 320 protein kinases, compounds with the triazole moiety showed high selectivity for ALK5/ALK4 kinases with low off-target effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-[(4-methylpiperazin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, particularly under green chemistry principles?

  • Methodology : Oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature (3 h reaction time) provides a green, high-yield (73%) route for triazolopyridine core formation. This avoids toxic reagents like Cr(VI) or DDQ. Post-reaction purification via alumina plug filtration ensures high purity .
  • Example Protocol :

OxidantSolventTemp.TimeYield
NaOClEthanolRT3 h73%

Q. How can structural conformation and purity be reliably characterized for this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR (for phosphonate derivatives) to confirm substituent placement and purity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or packing effects (e.g., CCDC 1876881 for phosphonates) .
  • Chromatography : Employ alumina plug filtration or HPLC to isolate impurities (e.g., piperazinyl analogs in ) .

Q. What analytical methods are effective for quantifying pharmacological activity, such as kinase inhibition?

  • Methodology :

  • Biochemical Assays : Use ATP-competitive binding assays with recombinant kinases, monitoring inhibition via fluorescence polarization or radiometric methods .
  • Controls : Include reference inhibitors (e.g., staurosporine) and solvent-matched blanks to validate specificity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

  • Methodology :

  • Variable Standardization : Control solvent (DMSO concentration ≤1%), temperature (37°C), and ionic strength.
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays (e.g., MTT) .
  • Statistical Analysis : Apply ANOVA to identify outliers or batch effects in replicate experiments.

Q. What strategies optimize substituent effects on bioactivity through structure-activity relationship (SAR) studies?

  • Methodology :

  • Systematic Substitution : Introduce electron-withdrawing groups (e.g., nitro at C6/C8) or phosphonate moieties to modulate solubility and target engagement .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with kinase ATP pockets .
  • Example SAR Table :
Substituent PositionGroup IntroducedEffect on IC50_{50} (Kinase X)
C6NO2_210-fold increase
C3PhosphonateImproved aqueous solubility

Q. How can the oxidation mechanism in triazolopyridine synthesis be experimentally elucidated?

  • Methodology :

  • Kinetic Profiling : Monitor reaction progress via in-situ 1H^{1}\text{H} NMR to identify intermediates (e.g., hydrazine precursors) .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled H2_2O or NaOCl to trace oxygen incorporation during cyclization.
  • Radical Traps : Add TEMPO to confirm/rule out radical pathways in NaOCl-mediated oxidation .

Q. What approaches mitigate challenges in synthesizing sulfonyl-piperazinyl derivatives?

  • Methodology :

  • Protection-Deprotection : Temporarily block the piperazine nitrogen with Boc groups to prevent side reactions during sulfonylation .
  • Microwave Assistance : Reduce reaction times and improve yields for thermally sensitive steps (e.g., ’s 60°C vs. reflux conditions) .

Data Contradiction Analysis

Q. How should conflicting results in cytotoxicity assays between in vitro and ex vivo models be addressed?

  • Methodology :

  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in ex vivo systems (e.g., ’s sulfonyl metabolites) .
  • Permeability Testing : Compare cellular uptake via Caco-2 monolayers or PAMPA to explain potency drops in tissue models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。